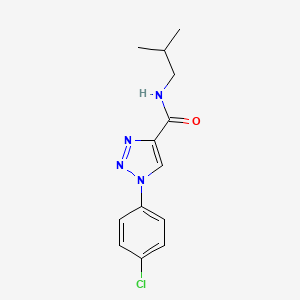![molecular formula C22H18N4O4 B11201229 7-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11201229.png)
7-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolopyrimidine core, and a carboxamide group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-(2H-1,3-Benzodioxol-5-yl)-N-[(2-hydroxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
Compared to similar compounds, 7-(2H-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, may enhance its ability to interact with certain biological targets or improve its solubility in various solvents, making it more versatile for different applications.
Properties
Molecular Formula |
C22H18N4O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-28-18-5-3-2-4-15(18)11-24-22(27)16-12-25-26-17(8-9-23-21(16)26)14-6-7-19-20(10-14)30-13-29-19/h2-10,12H,11,13H2,1H3,(H,24,27) |
InChI Key |
OWWKKGCGXMABLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-difluorophenyl)-2-{[7-(3-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11201146.png)
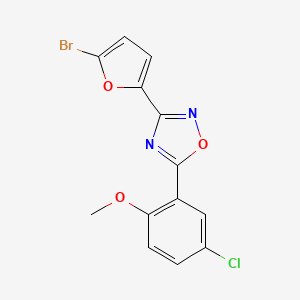
![N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide](/img/structure/B11201158.png)
![N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B11201169.png)
![3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide](/img/structure/B11201174.png)
![6-[(4-benzoylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B11201186.png)
![Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate](/img/structure/B11201192.png)
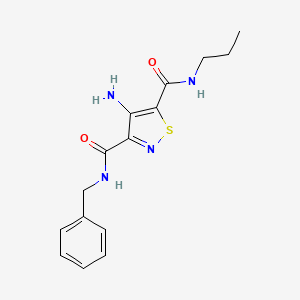
![N-(2,4-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11201204.png)
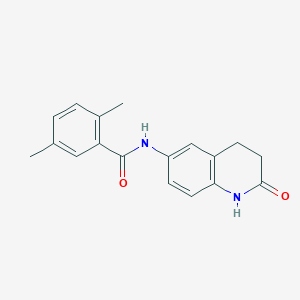
![3-(3,4,5-trimethoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B11201218.png)
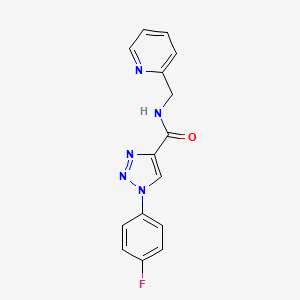
![3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11201231.png)
